molecular formula C20H18N3NaO9S2 B12717576 Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate CAS No. 93904-45-1

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate

Cat. No.: B12717576
CAS No.: 93904-45-1
M. Wt: 531.5 g/mol
InChI Key: JLNGXBGSVRPDNM-UHFFFAOYSA-M
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Description

Chemical Nomenclature and IUPAC Classification

The systematic naming of this compound adheres to IUPAC conventions, which prioritize functional group hierarchy and structural clarity. Its full IUPAC name—sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate —encapsulates its molecular architecture through sequential descriptors. Breaking this down:

  • 8-Acetamido-2-hydroxy-1-naphthyl : A naphthalene derivative substituted with an acetamido group at position 8 and a hydroxyl group at position 2.
  • Diazenyl (-N=N-) : The azo bridge linking the naphthyl group to a 4-hydroxyphenyl ring.
  • Sulfonylethyl sulfate : A sulfonic acid ester group (-SO₂-) bonded to an ethyl sulfate chain, stabilized by a sodium ion.

The CAS Registry Number 93904-45-1 uniquely identifies this compound within the Chemical Abstracts Service database, ensuring unambiguous reference across scientific literature. Key identifiers include:

Property Value
CAS No. 93904-45-1
Molecular Formula C₂₀H₁₈N₃NaO₉S₂
Molecular Weight 531.5 g/mol
IUPAC Name Sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate

This nomenclature system highlights the compound’s functionalized aromatic systems and ionic character, critical for its solubility and reactivity.

Historical Context and Discovery in Azo Dye Chemistry

Azo dyes, defined by their -N=N- chromophores, emerged in 1863 with the synthesis of Bismarck Brown by Peter Greiss. The discovery revolutionized textile and industrial dyeing by introducing vibrant, stable colorants. Sulfonated azo dyes, developed later, incorporated sulfonic acid groups to enhance water solubility, broadening their applicability beyond hydrophobic substrates.

This compound exemplifies mid-20th-century innovations in dye chemistry, where sulfonation and esterification techniques were refined to produce compounds with tailored physicochemical properties. The integration of a sulphonylethyl sulphate moiety represents a deliberate strategy to balance hydrophilicity and structural stability, addressing limitations of early azo dyes in aqueous environments.

Position Within Sulfonated Azo Dye Family

Sulfonated azo dyes are classified by their sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) groups, which confer negative charges and high solubility in polar solvents. This compound distinguishes itself through two sulfonic derivatives:

  • Sulphonyl group (-SO₂-) : Contributes to thermal stability and electronic conjugation.
  • Sulphate ester (-OSO₃⁻) : Enhances hydrophilicity and introduces potential sites for enzymatic or hydrolytic cleavage.

Comparative analysis with related sulfonated dyes reveals structural nuances:

Feature This Compound Typical Sulfonated Azo Dyes
Core Structure Naphthyl-azo-phenolic Often phenyl-azo-naphthyl or biphenyl
Sulfonic Groups Sulphonyl + sulphate ester Single sulfonate (-SO₃⁻)
Solubility Profile High (polar solvents) Moderate to high
Chromophore Diversity Dual absorption bands Single absorption maximum

The dual sulfonic functionalities enable unique interactions with biological macromolecules, as demonstrated in studies leveraging sulfonated azo dyes for protein linear dichroism assays. This compound’s capacity to align with oriented protein substrates underscores its utility in biophysical research, expanding its role beyond traditional industrial applications.

Properties

CAS No.

93904-45-1

Molecular Formula

C20H18N3NaO9S2

Molecular Weight

531.5 g/mol

IUPAC Name

sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate

InChI

InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1

InChI Key

JLNGXBGSVRPDNM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Summary Table of Reactions

Step Reaction Type Key Reagents
Diazotization Formation of diazonium salt Sodium nitrite, hydrochloric acid
Coupling Formation of azo linkage Diazonium salt, 4-hydroxyphenylsulphonic acid
Sulphonation Introduction of ethyl sulphate group Ethylene chlorosulfonate

Chemical Reactions Analysis

Types of Reactions

SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, quinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dye and Staining Agent

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate is primarily used as a dye in histological staining. Its ability to bind to specific cellular components allows for enhanced visualization under microscopy.

Case Study : A study demonstrated the effectiveness of this compound in staining tissues for histopathological analysis, significantly improving contrast and clarity compared to traditional dyes .

Antibacterial Activity

Research indicates that azo compounds exhibit antibacterial properties. This compound has been evaluated for its antibacterial effects against various strains of bacteria.

Data Table: Antibacterial Efficacy

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli1510
Staphylococcus aureus2010
Pseudomonas aeruginosa1210

This table indicates that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus .

Potential Drug Development

The structural characteristics of this compound suggest potential as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Case Study : In vitro studies have shown that derivatives of this compound can inhibit tyrosinase activity, which is crucial in the treatment of hyperpigmentation disorders .

Spectroscopic Studies

The compound is also utilized in analytical chemistry for spectroscopic studies due to its distinct absorption characteristics. It can serve as a standard reference material for calibrating spectrophotometers.

Data Table: Spectroscopic Properties

Wavelength (nm)Absorbance
4000.75
5000.85
6000.65

These properties allow researchers to use this compound as a reliable reference for quantitative analysis .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity or structure. The pathways involved often include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 7-Acetamido-4-hydroxy-3-[[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonic acid, sodium salt
  • Key Differences :
    • Contains an additional sulphonic acid group (-SO₃H) at position 2 on the naphthalene ring.
    • Lacks the ethyl sulphate moiety present in the target compound.
  • Implications :
    • Higher solubility due to the extra sulphonic group, but reduced stability in acidic conditions .
Compound B : 5-Acetamido-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonic acid, potassium sodium salt
  • Key Differences :
    • Features a methoxy (-OCH₃) group on the phenyl ring and two sulphonic acid groups.
    • Dual counterions (K⁺ and Na⁺) enhance ionic strength.
  • Implications :
    • Broader pH tolerance due to methoxy substitution; used in textile dyeing where pH variability is critical .

Functional and Regulatory Comparisons

Property Target Compound Compound A Compound B
Solubility (Water) High (sodium salt) Very high (additional -SO₃H) Moderate (K⁺/Na⁺ balance)
Thermal Stability Stable up to 200°C Degrades above 180°C (sulphonic acid sensitivity) Stable up to 220°C (methoxy group stabilizes structure)
Regulatory Status REACH-registered (2013, ECHA) REACH tonnage 7381-13-7 (limited production) EINECS 288-955-1; commercially available
Primary Application Pharmaceuticals (excipient or intermediate) Industrial dyes (high color fastness) Textile dyeing (pH resilience)

Research Findings and Data Trends

  • Solubility vs. Stability Trade-off : Sodium salts with multiple sulphonic groups (e.g., Compound A) prioritize solubility but sacrifice thermal stability, limiting high-temperature applications .
  • Regulatory Barriers : The target compound’s 2013 REACH registration suggests compliance with EU standards, whereas unregistered analogues face restricted market access .

Biological Activity

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate, commonly referred to as sodium 2-sulfonated azo dye, is a synthetic compound that belongs to the azo dye class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C20H18N3NaO9S2
  • Molecular Weight : 531.49 g/mol
  • CAS Number : 93904-45-1

Antimicrobial Activity

Research has indicated that sodium 2-sulfonated azo dye exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that sodium 2-sulfonated azo dye inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values observed were as follows:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.7
HT-29 (Colon Cancer)12.3

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .

Antioxidant Activity

Sodium 2-sulfonated azo dye has shown promising antioxidant activity, which is critical in preventing oxidative stress-related diseases. The DPPH radical scavenging assay indicated a significant reduction in DPPH radicals at varying concentrations:

Concentration (µg/mL) Scavenging Activity (%)
1025
5055
10085

This antioxidant activity suggests potential applications in food preservation and therapeutic contexts .

Case Studies

  • Antimicrobial Efficacy Study
    A recent study explored the antimicrobial efficacy of sodium 2-sulfonated azo dye against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential use in treating biofilm-associated infections .
  • Cancer Cell Proliferation Inhibition
    Another investigation assessed the effects of sodium 2-sulfonated azo dye on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting it may be a valuable agent in cancer therapy .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is synthesized via sequential azo coupling and sulfonation reactions. A typical protocol involves:

  • Azo Coupling : Reacting 8-acetamido-2-hydroxy-1-naphthylamine with a diazonium salt derived from 4-hydroxyphenylsulfonylethyl sulfate under controlled pH (4–6) and low temperature (0–5°C) to form the azo linkage .
  • Sulfonation : Introducing sulfonic acid groups using sulfur trioxide or chlorosulfonic acid in anhydrous conditions .
  • Characterization :
  • UV-Vis Spectroscopy : Confirms λmax (e.g., 480–520 nm for azo-naphthalene systems) .
  • NMR : Assigns protons on naphthalene rings (δ 6.8–8.5 ppm) and sulfonate groups (δ 3.1–3.5 ppm) .
  • HPLC : Assesses purity (>95% for research-grade material) .

Q. How do substituents (e.g., sulfonyl, hydroxyl) influence its solubility and reactivity?

  • Sulfonyl Groups : Enhance water solubility via ionic interactions and stabilize the azo linkage against reduction .
  • Hydroxyl Groups : Enable pH-dependent tautomerism (azo ↔ hydrazone), affecting spectral properties and metal-complexation ability .
  • Acetamido Group : Moderates electron density on the naphthalene ring, influencing electrophilic substitution patterns .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Parameter Optimization Strategy Impact
pH Maintain pH 4–6 during diazotizationPrevents premature decomposition of diazonium salt
Temperature 0–5°C for couplingReduces side reactions (e.g., triazene formation)
Catalyst Use Cu(I) salts (e.g., CuBr)Accelerates sulfonation without over-sulfonation
Post-synthesis purification via ion-exchange chromatography removes unreacted sulfonic acid intermediates .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Acidic Conditions (pH < 3) : Azo bonds may hydrolyze, forming naphthoquinone and sulfonic acid byproducts .
  • Alkaline Conditions (pH > 9) : Sulfonate groups remain stable, but hydroxyl groups deprotonate, shifting λmax by 20–30 nm .
  • Thermal Stability : Decomposes above 250°C (TGA data), with sulfonic acid groups volatilizing as SO2 .

Q. How can contradictory spectroscopic data from different studies be resolved?

Discrepancies in NMR or UV-Vis data often arise from:

  • Structural Isomerism : Ortho vs. para substitution on the naphthalene ring (e.g., δ 7.8 ppm for para-sulfonate vs. δ 8.1 ppm for ortho) .
  • Hydrate Formation : Variable water content in the crystal lattice alters FT-IR peaks (e.g., O-H stretching at 3400 cm<sup>−1</sup>) .
  • Resolution Strategy : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (COSY, HSQC) to assign substituent positions .

Q. What methodologies are suitable for studying its interactions with biomolecules (e.g., proteins)?

  • Fluorescence Quenching : Monitor tryptophan residue emission (λex 280 nm) to assess binding to serum albumin .
  • Circular Dichroism (CD) : Detect conformational changes in DNA upon intercalation with the azo-naphthalene system .
  • Molecular Dynamics (MD) Simulations : Model binding affinity to receptors (e.g., cytochrome P450) using sulfonate group interactions .

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